(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide
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Overview
Description
(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxaphosphinine ring, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include phosphine oxides and various catalysts to facilitate the ring formation and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The process is designed to be scalable, allowing for large-scale production to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The dioxaphosphinine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has been studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and enzyme functions .
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique chemical properties may offer new avenues for drug development, particularly in targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows for specific binding and reactivity .
Comparison with Similar Compounds
Similar Compounds
(4aR,7R,7aS)-6-(6,8-Diamino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-oxide: This compound shares a similar dioxaphosphinine ring structure but differs in its functional groups, leading to different reactivity and applications.
(4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide:
Uniqueness
The uniqueness of (4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide lies in its specific stereochemistry and functional groups, which confer distinct reactivity and stability. These properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
73581-87-0 |
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Molecular Formula |
C6H11O4P |
Molecular Weight |
178.12 g/mol |
IUPAC Name |
(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide |
InChI |
InChI=1S/C6H11O4P/c7-11(8)9-4-5-2-1-3-6(5)10-11/h5-6H,1-4H2,(H,7,8)/t5-,6+/m1/s1 |
InChI Key |
GXVUDXLXOUWBTD-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2COP(=O)(O[C@H]2C1)O |
Canonical SMILES |
C1CC2COP(=O)(OC2C1)O |
Origin of Product |
United States |
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